

cefteram pivoxil in vivo efficacy studies in a murine lung infection model

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Compound of Interest

Compound Name: *cefteram pivoxil*

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Cefteram Pivoxil: In Vivo Efficacy in a Murine Lung Infection Model

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the intestinal tract to its active form, cefteram.[1] Cefteram exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.[1][2] This document provides detailed application notes and protocols for assessing the in vivo efficacy of **cefteram pivoxil** in a murine lung infection model, with a focus on infections caused by key respiratory pathogens such as *Streptococcus pneumoniae* and *Haemophilus influenzae*.

Data Presentation: Efficacy of Cefteram Pivoxil

The following tables summarize the quantitative data on the efficacy of **cefteram pivoxil** in reducing bacterial load in the lungs of infected mice.

Table 1: Efficacy of **Cefteram Pivoxil** against *Streptococcus pneumoniae* in a Murine Pneumonia Model

Pathogen Strain	Mouse Strain	Treatment Dose (mg/kg, twice daily)	Mean Log10 CFU/lung (\pm SD)	Log10 Reduction vs. Control	Reference
S. pneumoniae (Penicillin-Susceptible)	ddY	0 (Control)	7.8	-	Fukano et al.
0.4	6.5	1.3	Fukano et al.		
2	4.5	3.3	Fukano et al.		
10	< 2.0	> 5.8	Fukano et al.		
S. pneumoniae (Penicillin-Resistant)	ddY	0 (Control)	7.5	-	Fukano et al.
2	7.0	0.5	Fukano et al.		
10	5.5	2.0	Fukano et al.		
50	3.5	4.0	Fukano et al.		

Experimental Protocols

This section details the methodologies for establishing a murine lung infection model and assessing the in vivo efficacy of **cefteram pivoxil**.

Preparation of Bacterial Inoculum

- Bacterial Strains:
 - Streptococcus pneumoniae (e.g., penicillin-susceptible and penicillin-resistant strains).
 - Haemophilus influenzae (e.g., type b or non-typeable strains).
- Culture Conditions:

- *S. pneumoniae*: Culture overnight at 37°C in 5% CO₂ in a suitable broth such as Todd-Hewitt broth supplemented with 0.5% yeast extract. Subculture in fresh, pre-warmed broth to reach the mid-logarithmic growth phase.
- *H. influenzae*: Culture on chocolate agar plates or in a brain heart infusion broth supplemented with hemin and NAD.
- Inoculum Preparation:
 - Harvest bacteria during the mid-logarithmic growth phase by centrifugation.
 - Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).
 - Resuspend the pellet in PBS to the desired concentration (e.g., 10⁷ - 10⁸ CFU/mL). The exact concentration should be determined and validated for each bacterial strain to induce a non-lethal but robust lung infection.
 - Verify the final bacterial concentration by plating serial dilutions on appropriate agar plates and performing colony counts.

Murine Lung Infection Model

- Animal Model:
 - Specific pathogen-free mice (e.g., ddY, C57BL/6, or BALB/c strains), typically 6-8 weeks old.
- Infection Procedure (Intranasal Inoculation):
 - Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine).
 - Once anesthetized, hold the mouse in a supine position.
 - Carefully instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the mouse. Alternate nostrils to ensure even distribution.

- Maintain the mouse in a head-up position for a short period to allow for inhalation of the inoculum into the lungs.
- Monitor the animals closely until they have fully recovered from anesthesia.

Cefteram Pivoxil Administration

- Drug Preparation:
 - Prepare a homogenous suspension of **cefteram pivoxil** in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution.
- Administration Route:
 - Oral gavage is the standard route for administering **cefteram pivoxil** to mimic its clinical use.
- Dosing Regimen:
 - Treatment typically begins at a specified time post-infection (e.g., 24 hours).
 - Administer the desired dose of **cefteram pivoxil** (e.g., ranging from 0.4 to 50 mg/kg) twice daily for a predetermined duration (e.g., 2-5 days).
 - A control group should receive the vehicle only.

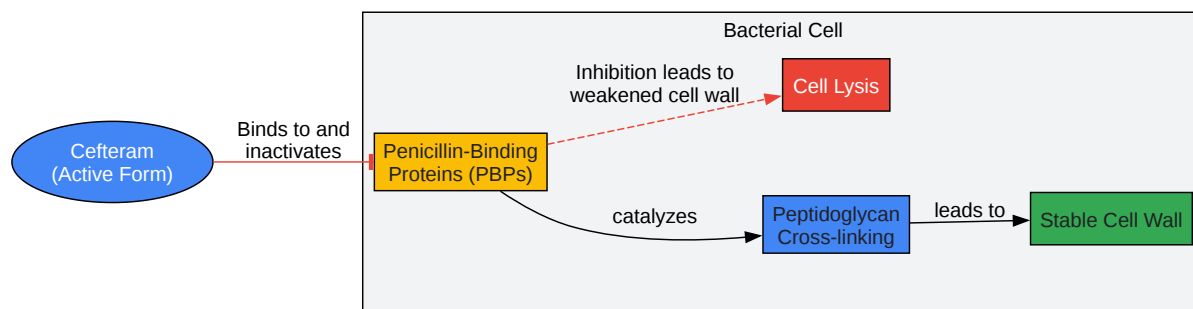
Assessment of Efficacy

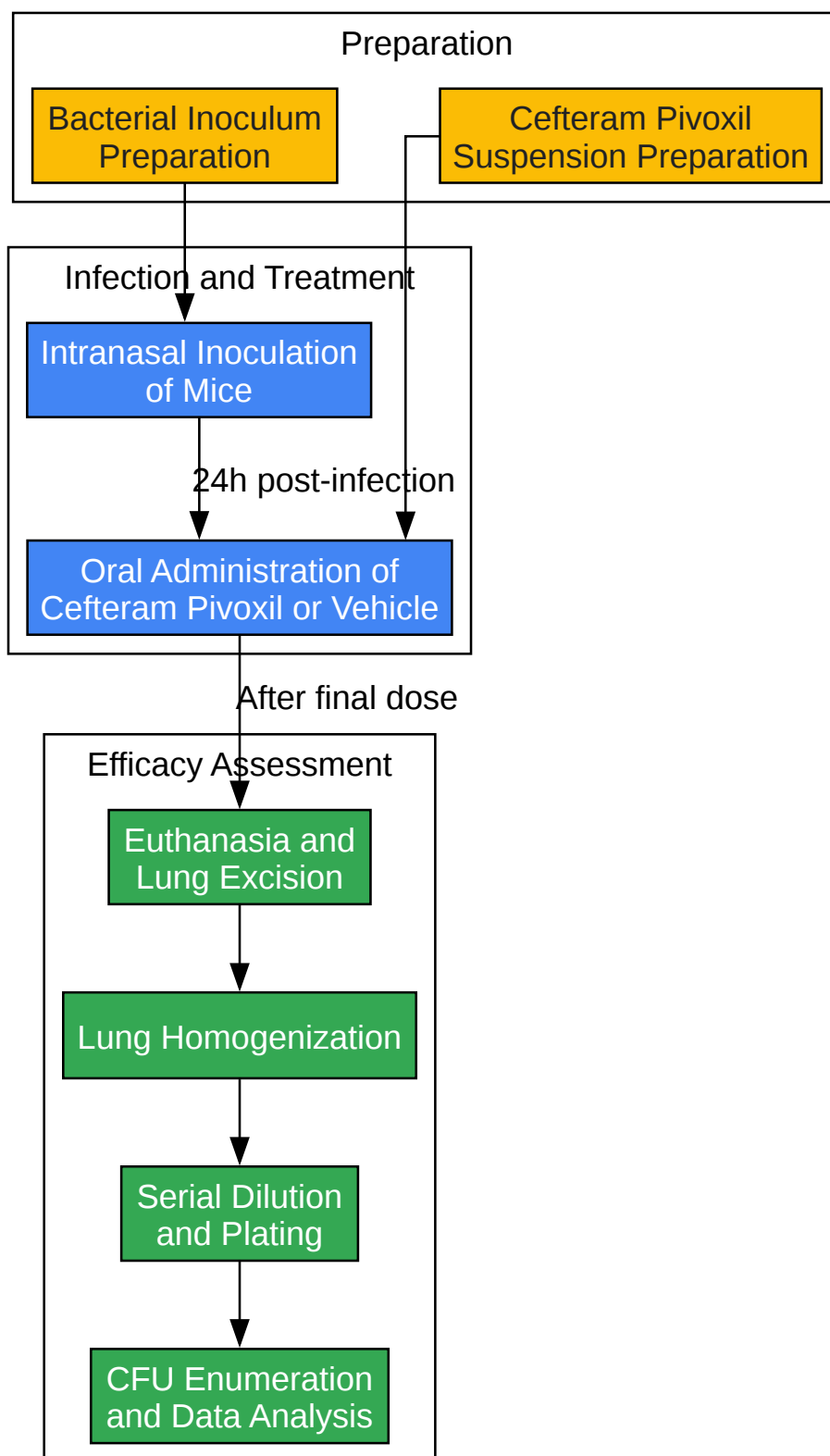
- Primary Endpoint: Bacterial Load in Lungs:
 - At a specified time after the final treatment dose, humanely euthanize the mice.
 - Aseptically remove the lungs.
 - Homogenize the lung tissue in a known volume of sterile PBS.
 - Prepare serial dilutions of the lung homogenate.
 - Plate the dilutions onto appropriate agar plates and incubate under suitable conditions.

- Count the number of colonies to determine the number of colony-forming units (CFU) per lung.
- Calculate the log₁₀ reduction in CFU in the treated groups compared to the control group.
- Secondary Endpoint: Survival Rate:
 - Monitor the mice daily for a specified period (e.g., 7-14 days) post-infection.
 - Record the number of surviving animals in each treatment and control group.
 - Calculate the percentage of survival for each group.

Visualizations

Mechanism of Action of Cefteram





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References

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